molecular formula C9H5F3IN B8605899 1H-Indole, 4-iodo-6-(trifluoromethyl)- CAS No. 955978-80-0

1H-Indole, 4-iodo-6-(trifluoromethyl)-

Cat. No.: B8605899
CAS No.: 955978-80-0
M. Wt: 311.04 g/mol
InChI Key: CUAKJWYYEBJOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 4-iodo-6-(trifluoromethyl)- is a halogenated indole derivative featuring an iodine atom at position 4 and a trifluoromethyl (-CF₃) group at position 6. Indole derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity .

Key Properties (Inferred):

  • Molecular Formula: C₉H₅F₃IN
  • Molecular Weight: ~312.05 g/mol (based on similar compounds, e.g., 4-iodo-6-(trifluoromethyl)-1H-indazole: 312.03 g/mol ).
  • Structural Features: The iodine atom enhances molecular weight and polarizability, while the -CF₃ group contributes electron-withdrawing effects, influencing electronic properties and reactivity .

Properties

CAS No.

955978-80-0

Molecular Formula

C9H5F3IN

Molecular Weight

311.04 g/mol

IUPAC Name

4-iodo-6-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-4,14H

InChI Key

CUAKJWYYEBJOAH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(F)(F)F)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Properties References
6-(Trifluoromethyl)indole C₉H₆F₃N 185.15 -CF₃ (6) Pharmaceutical intermediate
5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole C₉H₄BrF₃IN 389.94 Br (5), I (3), -CF₃ (6) Research building block
1-Methyl-6-(trifluoromethyl)indole C₁₀H₈F₃N 199.15 -CH₃ (1), -CF₃ (6) Synthesized via NaH/MeI alkylation
6-Chloro-4-fluoro-1H-indole C₈H₅ClFN 169.58 Cl (6), F (4) High-purity pharmaceutical intermediate
5-Methoxy-6-(trifluoromethyl)-1H-indole C₁₀H₈F₃NO 215.16 -OCH₃ (5), -CF₃ (6) Potential electronic modulation
4-Iodo-6-(trifluoromethyl)-1H-indazole C₈H₄F₃IN₂ 312.03 I (4), -CF₃ (6) Heterocyclic research applications

Key Comparative Insights

Substituent Effects: Halogen Influence: The iodine atom in 4-iodo-6-(trifluoromethyl)-1H-indole increases molecular weight and polarizability compared to smaller halogens (e.g., Cl, F in 6-chloro-4-fluoro-1H-indole). Trifluoromethyl Group: The -CF₃ group is electron-withdrawing, stabilizing the indole ring and altering electronic properties. This contrasts with electron-donating groups like -OCH₃ in 5-methoxy-6-(trifluoromethyl)-1H-indole, which may enhance solubility .

Synthetic Pathways :

  • Iodination : The introduction of iodine likely follows electrophilic substitution, similar to bromination in 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole .
  • Trifluoromethylation : Methods such as Ullmann-type couplings or direct fluorination may apply, as seen in 6-(trifluoromethyl)indole synthesis .

The iodine substituent may enhance binding to biological targets due to its size and hydrophobicity. Compared to indazole derivatives (e.g., 4-iodo-6-(trifluoromethyl)-1H-indazole), the indole core offers distinct electronic profiles, influencing drug metabolism and receptor interactions .

Research Findings and Data

Antimicrobial Potential (Indirect Evidence)

Trimethylated indole derivatives (e.g., 1,2,3-trimethyl-5-methoxy-1H-indole-6-ammonium) demonstrate antimicrobial activity against conditionally pathogenic microorganisms . Although 4-iodo-6-(trifluoromethyl)-1H-indole lacks ammonium groups, its halogenated structure may interact similarly with microbial enzymes.

Preparation Methods

Direct Electrophilic Iodination

Electrophilic iodination of 6-(trifluoromethyl)-1H-indole is a straightforward approach but requires careful control of regioselectivity. The trifluoromethyl group at position 6 directs electrophilic substitution to the electron-rich positions of the indole ring. In a method adapted from halogenation protocols for 2-CF3_3-indoles, iodination at position 4 is achieved using iodine (I2_2) in acetonitrile (MeCN) with potassium carbonate (K2_2CO3_3) as a base.

Reaction Conditions

  • Substrate : 6-(Trifluoromethyl)-1H-indole

  • Iodinating Agent : I2_2 (1.2 equiv)

  • Solvent : MeCN

  • Base : K2_2CO3_3 (1.0 equiv)

  • Temperature : Room temperature (25°C)

  • Time : 24 hours

  • Yield : 72–85%

Mechanistic Insight
The reaction proceeds via generation of an iodonium ion (I+^+), which attacks the indole’s C4 position due to the electron-donating nature of the pyrrole ring and the meta-directing effect of the -CF3_3 group.

Sequential Halogen Exchange

A two-step halogen exchange strategy is employed when direct iodination is inefficient. Starting from 4-bromo-6-(trifluoromethyl)-1H-indole (CAS 1000342-93-7), bromine is replaced with iodine using a Ullmann-type coupling.

Reaction Conditions

  • Substrate : 4-Bromo-6-(trifluoromethyl)-1H-indole

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Iodine Source : NaI (2.0 equiv)

  • Solvent : DMF

  • Temperature : 120°C

  • Time : 12 hours

  • Yield : 68–75%

Advantages

  • Avoids competing side reactions at other positions.

  • Compatible with gram-scale synthesis.

Cyclization of Functionalized Anilines

Fischer Indole Synthesis

The Fischer indole synthesis is a classical route for constructing the indole ring. Starting from 4-iodo-2-(trifluoromethyl)aniline, cyclization is achieved using a ketone (e.g., acetone) under acidic conditions.

Reaction Conditions

  • Substrate : 4-Iodo-2-(trifluoromethyl)aniline

  • Ketone : Acetone (2.0 equiv)

  • Acid : HCl (conc., 5 equiv)

  • Solvent : Ethanol

  • Temperature : Reflux (80°C)

  • Time : 6 hours

  • Yield : 60–65%

Limitations

  • Requires stringent control of acidity to prevent decomposition of the -CF3_3 group.

Larock Indole Synthesis

A palladium-catalyzed heteroannulation reaction using 2-iodoaniline derivatives and alkynes provides a modern alternative. For example, 4-iodo-2-(trifluoromethyl)aniline reacts with trimethylsilylacetylene (TMSA) under Pd(OAc)2_2 catalysis.

Reaction Conditions

  • Substrate : 4-Iodo-2-(trifluoromethyl)aniline

  • Alkyne : TMSA (1.5 equiv)

  • Catalyst : Pd(OAc)2_2 (5 mol%)

  • Ligand : PPh3_3 (10 mol%)

  • Base : Et3_3N (2.0 equiv)

  • Solvent : DMF

  • Temperature : 100°C

  • Time : 8 hours

  • Yield : 55–60%

Functional Group Transformation

Reduction of Indole-2,3-dione Derivatives

1H-Indole-2,3-dione (isatin) derivatives serve as precursors. 4-Iodo-6-(trifluoromethyl)-1H-indole-2,3-dione (CAS 389571-79-3) is reduced using LiAlH4_4 to yield the target indole.

Reaction Conditions

  • Substrate : 4-Iodo-6-(trifluoromethyl)-1H-indole-2,3-dione

  • Reducing Agent : LiAlH4_4 (3.0 equiv)

  • Solvent : THF

  • Temperature : 0°C to reflux

  • Time : 4 hours

  • Yield : 50–55%

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Direct Iodination72–85ModerateHighHigh
Halogen Exchange68–75HighModerateModerate
Fischer Indole Synthesis60–65LowLowLow
Larock Synthesis55–60HighModerateHigh
Reduction of Isatin50–55HighLowLow

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, MeCN) enhance iodination rates by stabilizing transition states.

  • Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive -CF3_3 groups.

Catalytic Systems

  • Copper-based catalysts (CuI) outperform palladium in halogen exchange reactions due to lower cost and higher tolerance for -CF3_3.

  • Bidentate ligands (e.g., 1,10-phenanthroline) suppress catalyst deactivation .

Q & A

What are the established synthetic routes for 4-iodo-6-(trifluoromethyl)-1H-indole, and what key intermediates are involved?

Basic Research Question
Synthesis of 4-iodo-6-(trifluoromethyl)-1H-indole typically involves halogenation and trifluoromethylation strategies. A common approach is to start with a pre-functionalized indole core. For example:

  • Iodination : Direct electrophilic substitution using iodine in the presence of oxidizing agents (e.g., N-iodosuccinimide) at the 4-position of the indole ring. This method parallels fluorination strategies used in tetrafluoroindole synthesis .
  • Trifluoromethylation : The trifluoromethyl group can be introduced via cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig coupling) using CF₃-containing reagents. Alternatively, radical trifluoromethylation under photoredox conditions may be employed for regioselective functionalization .
  • Key Intermediates :
    • 6-Trifluoromethyl-1H-indole : Synthesized via cyclization of substituted anilines with trifluoromethyl ketones.
    • 4-Iodo precursor : Generated via iodination of 6-(trifluoromethyl)indole under controlled conditions.

Methodological Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and isolate intermediates via column chromatography. Triethylamine is often used to neutralize acidic byproducts .

What spectroscopic techniques are most effective for characterizing 4-iodo-6-(trifluoromethyl)-1H-indole?

Basic Research Question
Characterization relies on complementary spectroscopic and crystallographic methods:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substitution patterns via chemical shifts. The electron-withdrawing CF₃ group deshields nearby protons (e.g., H-5 and H-7), while iodine’s heavy atom effect broadens signals .
    • ¹⁹F NMR : Confirms CF₃ integration and purity.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass and isotopic patterns (iodine’s signature isotopic cluster). NIST databases provide reference spectra for CF₃-containing compounds .
  • X-ray Crystallography : Resolves regiochemistry and crystal packing. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Data Interpretation Tip : Compare experimental spectra with computed data (e.g., density functional theory, DFT) to resolve ambiguities in peak assignments.

How do the electron-withdrawing effects of the trifluoromethyl group influence the reactivity of the indole ring in cross-coupling reactions?

Advanced Research Question
The CF₃ group significantly alters electronic and steric properties:

  • Electronic Effects : CF₃ withdraws electron density via inductive effects, reducing nucleophilicity at the indole’s 3-position. This directs electrophilic substitutions (e.g., iodination) to the 4-position, as seen in similar halogenated indoles .
  • Steric Hindrance : The bulky CF₃ group may impede coupling reactions (e.g., Suzuki-Miyaura) at adjacent positions. Optimize catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., SPhos) to enhance reactivity .
  • Case Study : In Stille couplings, CF₃-substituted indoles exhibit lower yields compared to non-fluorinated analogs. Pre-activation via deprotonation (using LiHMDS) can mitigate this .

Experimental Design : Use Hammett constants (σₘ) to predict substituent effects and design competitive experiments (e.g., kinetic isotope effects) to probe rate-limiting steps.

How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitution in substituted indoles?

Advanced Research Question
DFT calculations provide mechanistic insights:

  • Regioselectivity Analysis : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites. For 4-iodo-6-(trifluoromethyl)-1H-indole, the 5-position is more reactive toward electrophiles due to CF₃-induced polarization .
  • Transition-State Modeling : Simulate pathways for iodination or nitration. Compare activation energies for substitution at competing positions (e.g., 4 vs. 5).
  • Validation : Cross-reference computed NMR shifts with experimental data to confirm accuracy. Tools like Gaussian or ORCA are commonly used .

Limitations : Solvent effects and catalyst interactions may require hybrid QM/MM approaches for accurate modeling.

How to address contradictions in NMR data when synthesizing derivatives of this compound?

Advanced Research Question
Data discrepancies often arise from:

  • Dynamic Effects : Rotameric interconversion of the CF₃ group can split signals. Use variable-temperature NMR to observe coalescence .
  • Residual Solvent Peaks : Deuterated solvents (e.g., DMSO-d₆) may obscure key signals. Compare with spectra acquired in CDCl₃.
  • Impurity Interference : Byproducts (e.g., dehalogenated species) can mimic target signals. Purify via preparative HPLC and re-analyze .

Case Example : A ¹³C NMR signal at δ 120 ppm might be misassigned to C-3. Use HMBC to correlate with adjacent protons and confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.